molecular formula C9H7NO4 B1263922 D-Dopachrome CAS No. 203000-17-3

D-Dopachrome

Cat. No.: B1263922
CAS No.: 203000-17-3
M. Wt: 193.16 g/mol
InChI Key: VJNCICVKUHKIIV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-dopachrome is the D-enantiomer of dopachrome. It is a conjugate acid of a this compound(1-). It is an enantiomer of a L-dopachrome.

Properties

CAS No.

203000-17-3

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

(2R)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)/t6-/m1/s1

InChI Key

VJNCICVKUHKIIV-ZCFIWIBFSA-N

SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

Isomeric SMILES

C1[C@@H](NC2=CC(=O)C(=O)C=C21)C(=O)O

Canonical SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The concentration of enzyme, substrate and inhibitor was denoted as [E], [S] and [J], respectively. 80 microliters of 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of L-tyrosine in 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of inhibitor in 5% DMSO solution, and 40 microliters of mushroom tyrosinase solution were added to a 96-well microplate, to make the final concentration of each reagent to be: 0.2 mg/ml [S], and 96 units/ml [E], with varying [I]. 5% DMSO solution instead of an inhibitor solution was added to a blank solution and adjusted to the total volume of 200 microliters as control. The assay mixture was incubated at 37° C. The amount of dopachrome produced in the reaction mixture was measured at 475 nm in a microplate reader at different time periods. The percentage of inhibition of tyrosinase activity was calculated as follows: Inhibition(%)=[(A−B)−C−D)]/(A−B)×100
Quantity
40 μL
Type
reactant
Reaction Step One
Name
potassium phosphate
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
80 μL
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reactant
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solvent
Reaction Step One
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Synthesis routes and methods II

Procedure details

To a 96-well plate, 40 μl of mushroom-derived tyrosinase (125 unit/ml; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), 120 μl of 3,4-dihydroxyphenylalanine that serves as a substrate (L-dopa; 5 mmol/l; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), and 40 μl of an inhibitor solution were added. The plate was allowed to stand for 37° C. for 30 minutes. Then, the amount of dopachrome produced was determined by absorbance at 490 nm. Tyrosinase inhibitory activity was expressed as an inhibitory rate obtained by the following equation: Inhibitory Rate (%)=[(A−B)−(C−D)]/(A−B)×100
Quantity
120 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
inhibitor solution
Quantity
40 μL
Type
reactant
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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